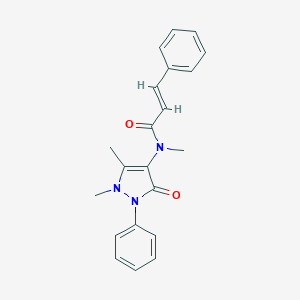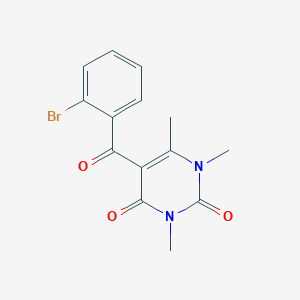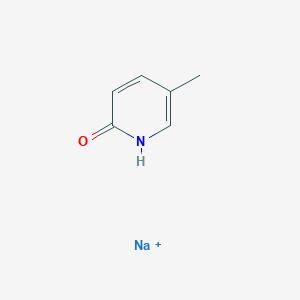![molecular formula C20H26O6 B227872 [(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate CAS No. 13323-48-3](/img/structure/B227872.png)
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is a natural sesquiterpene lactone isolated from plants such as Helianthus tuberosus (Jerusalem artichoke) and Eupatorium kiirunense . It has garnered attention for its diverse biological activities, including anti-inflammatory and anti-cancer properties .
Méthodes De Préparation
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate can be extracted from the stems and leaves of Helianthus tuberosus . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .
Analyse Des Réactions Chimiques
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Medicine: Helianthus tuberosus extract containing heliangin has shown potential in treating acute myeloid leukemia with NPM1 mutations by disrupting pre-rRNA metabolic processes
Industry: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.
Mécanisme D'action
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate acts as a covalent ligand of ribosomal protein S2 (RPS2), disrupting pre-rRNA metabolic processes in NPM1-mutated acute myeloid leukemia . By binding to the C222 site of RPS2, heliangin induces nucleolar stress, which regulates the ribosomal proteins–MDM2–p53 pathway, stabilizing p53 and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
[(1R,2R,4R,6R,8S,9Z,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is part of the sesquiterpene lactone family, specifically the heliangolide group . Similar compounds include:
Eupakirunsins: Germacranolides isolated from Eupatorium kiirunense.
Eupaheliangolide: Another heliangolide with similar biological activities.
This compound is unique due to its specific binding to RPS2 and its potent anti-cancer properties .
Propriétés
Numéro CAS |
13323-48-3 |
|---|---|
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[(9Z)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7- |
Clé InChI |
DZTWAOVNNLDWNH-QZTBCQRESA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(/C(=C\C3C1C(=C)C(=O)O3)/C)O)C |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
SMILES canonique |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
Apparence |
Powder |
melting_point |
227 - 229 °C |
Description physique |
Solid |
Synonymes |
heliangin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Heliangin exert its anti-inflammatory effects?
A: Research suggests that Heliangin exerts its anti-inflammatory effects through multiple mechanisms. In LPS-induced macrophage-like RAW 264.7 cells, Heliangin inhibits the production of nitric oxide (NO) []. Furthermore, in TNF-α stimulated vascular endothelial cells, Heliangin suppresses the expression of intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and monocyte chemoattractant protein-1 (MCP-1) []. This suppression is linked to the inhibition of NF-κB and IκBα phosphorylation, suggesting Heliangin targets the NF-κB signaling pathway to reduce inflammation [].
Q2: Heliangin demonstrates cytotoxic activity against certain cancer cell lines. What is the mechanism behind this?
A: While the exact mechanism remains to be fully elucidated, Heliangin, along with other sesquiterpene lactones like eupaheliangolide A and 3-epi-heliangin, has shown cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela), and liver (hepa59T/VGH) carcinoma cells []. This suggests a potential role for Heliangin in cancer research, but further investigations are necessary to understand the specific pathways involved.
Q3: Beyond its anti-inflammatory and cytotoxic effects, does Heliangin exhibit other beneficial properties?
A: Interestingly, Heliangin has demonstrated potential in alleviating constipation. Studies indicate that Ligilactobacillus acidipiscis YJ5, a bacterium, produces Heliangin as a metabolite []. This metabolite, along with others, contributes to the bacterium's ability to improve constipation symptoms in both zebrafish and mouse models []. This effect is linked to Heliangin's influence on gut microbiota composition and potential modulation of the colonic water transport system [].
Q4: What is the structural characterization of Heliangin?
A: While the provided abstracts don't delve into the detailed spectroscopic data of Heliangin, they confirm its classification as a sesquiterpene lactone []. This class of compounds is known for its complex structures often containing a lactone ring fused to other ring systems. To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass Spec), one would need to refer to resources like chemical databases or publications specifically dedicated to Heliangin's structural analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-[(2-MORPHOLINOETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B227811.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline](/img/structure/B227840.png)
